1,2,3,4-Tetrahydroquinoline-7-carboxylic acid
Overview
Description
Molecular Structure Analysis
The empirical formula of 1,2,3,4-tetrahydroquinoline-7-carboxylic acid is C9H11NO2. It has a molecular weight of approximately 177.20 Da .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including isomerization of iminium intermediates. Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies have also been explored for its functionalization .
Physical And Chemical Properties Analysis
Scientific Research Applications
NMDA Receptor Antagonism
1,2,3,4-Tetrahydroquinoline derivatives, including 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid, have been evaluated for their antagonist activity at the glycine site on the NMDA receptor. These compounds, derived from kynurenic acid, demonstrate a potential role in modulating neurotransmission, particularly in relation to the NMDA receptor, a key player in neuronal communication and plasticity (Carling et al., 1992).
Synthesis of Hexahydro Oxaisoindoloquinoline Derivatives
An efficient synthesis of hexahydro oxaisoindoloquinoline derivatives has been reported using 1,2,3,4-tetrahydroquinolines bearing a furan fragment. This process, which involves intramolecular Diels-Alder reactions, highlights the versatility of tetrahydroquinoline derivatives in synthesizing complex, biologically interesting natural products and pharmaceutical agents (Kouznetsov et al., 2004).
Peptide Synthesis
1,2,3,4-Tetrahydroquinoline-2-carboxylic acids play a critical role in the synthesis of peptides. These compounds have been isolated and used in various synthetic pathways, demonstrating their importance in the field of peptide chemistry (Paradisi & Romeo, 1977).
Facile Synthesis for Heterocyclic Analogs
A one-pot method has been developed for the synthesis of 1,2,3,4-tetrahydroquinoline-3-carboxylic acids and their heterocyclic analogs. This method leverages the tert-amino effect, showcasing the compound's utility in generating diverse heterocyclic structures (Ryabukhin et al., 2008).
Antibiotic Properties
Compounds such as helquinoline, derived from tetrahydroquinoline, have shown high biological activity against bacteria and fungi. These derivatives, including 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, demonstrate the potential for developing new antibiotic agents (Asolkar et al., 2004).
PPARγ Agonists
Tetrahydroisoquinoline-3-carboxylic acid derivatives, closely related to this compound, have been identified as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists. Such compounds could be potential treatments for conditions like diabetes (Azukizawa et al., 2008).
Neurophysiological Effects
Some derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids have been found to transiently increase locomotor activity in mice. These findings suggest a possible physiological role for these compounds in the brain and their potential influence on behavior (Nakagawa et al., 1996).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines, a related class of compounds, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Related compounds in the 1,2,3,4-tetrahydroisoquinoline class have been shown to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Related 1,2,3,4-tetrahydroisoquinoline compounds have been shown to impact a variety of biochemical pathways, particularly those related to infective pathogens and neurodegenerative disorders .
Result of Action
Related 1,2,3,4-tetrahydroisoquinoline compounds have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFQTXPQWRCFMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(=O)O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590782 | |
Record name | 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22048-88-0 | |
Record name | 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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